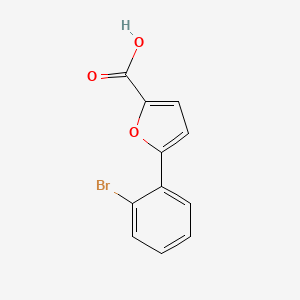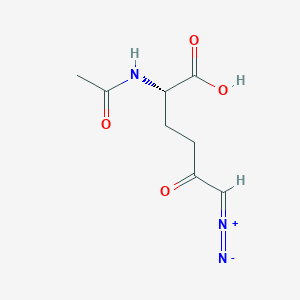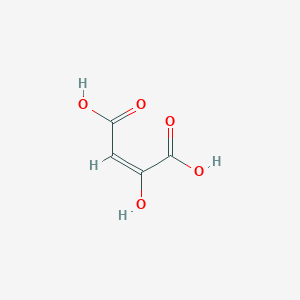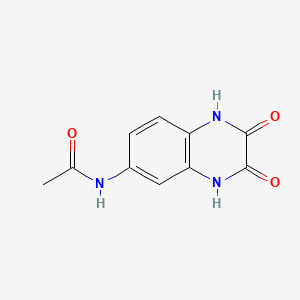
Vat Yellow 21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vat Yellow 21 is a synthetic vat dye known for its bright yellow color. Vat dyes are a class of dyes that are insoluble in water and require a reduction process to become soluble. These dyes are primarily used for dyeing cellulosic fibers such as cotton. This compound, like other vat dyes, is known for its excellent color fastness properties, making it highly resistant to washing, light, and chlorine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vat Yellow 21 is synthesized through a series of chemical reactions involving the cyclization of precursor compounds. One common method involves the cyclization of 1,5-dibenzoylnaphthalene to produce dibenzpyrenequinone, which is a precursor to this compound . The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis in reactors The process includes the reduction of the dye in an alkaline solution using reducing agents such as sodium dithioniteSubsequent oxidation restores the dye to its insoluble form, fixing it onto the fibers .
Análisis De Reacciones Químicas
Types of Reactions: Vat Yellow 21 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in an alkaline solution using reducing agents like sodium dithionite.
Oxidation: The leuco form is oxidized back to the insoluble dye form upon exposure to air or oxidizing agents.
Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite is commonly used to reduce this compound to its leuco form.
Oxidizing Agents: Air or chemical oxidizers are used to convert the leuco form back to the insoluble dye.
Alkaline Conditions: The reduction process requires an alkaline environment, typically achieved using sodium hydroxide or sodium carbonate.
Major Products Formed: The primary product formed from these reactions is the insoluble dye fixed onto the textile fibers. The reduction and oxidation processes do not significantly alter the chemical structure of the dye but change its solubility properties.
Aplicaciones Científicas De Investigación
Vat Yellow 21 has several scientific research applications, including:
Textile Industry: It is widely used for dyeing cotton and other cellulosic fibers due to its excellent color fastness properties.
Wearable Electronics: Recent studies have explored the use of vat dyes, including this compound, as biocompatible organic semiconductors for wearable electronics.
Biocompatibility Studies: this compound has been evaluated for its biocompatibility, showing minimal toxicity in cell studies, making it a potential candidate for biomedical applications.
Mecanismo De Acción
The mechanism of action of Vat Yellow 21 involves its reduction to a soluble leuco form, which can penetrate textile fibers. Upon oxidation, the dye reverts to its insoluble form, becoming fixed within the fibers. This redox process ensures that the dye remains firmly attached to the fibers, providing excellent color fastness. The molecular targets and pathways involved in this process are primarily related to the redox chemistry of the dye .
Comparación Con Compuestos Similares
Vat Yellow 1: Another yellow vat dye with similar properties but different chemical structure.
Vat Blue 1: Known for its use in indigo dyeing, shares the redox dyeing mechanism with Vat Yellow 21.
Vat Orange 1: A bright orange vat dye with similar application methods.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a distinct bright yellow color. Its excellent color fastness properties make it particularly valuable in applications where durability and resistance to environmental factors are crucial. Additionally, its potential use in wearable electronics and biocompatibility studies sets it apart from other vat dyes .
Propiedades
Número CAS |
1328-40-1 |
|---|---|
Fórmula molecular |
C5H8N2S |
Peso molecular |
0 |
Sinónimos |
Vat Yellow 21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(5H-indolo[2,3-b]quinoxalin-5-yl)ethanol](/img/structure/B1170670.png)

